

analytical techniques for the characterization of 4-Fluoroindolin-2-one

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Compound of Interest

Compound Name: 4-Fluoroindolin-2-one

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A Comparative Guide to Analytical Techniques for the Characterization of 4-Fluoroindolin-2-one

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. **4-Fluoroindolin-2-one** (C_8H_6FNO , Molar Mass: 151.14 g/mol) is a key intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability and binding affinity, making rigorous analytical verification essential.

This guide provides a comparative overview of the primary analytical techniques for the characterization of **4-Fluoroindolin-2-one**. It details experimental protocols, presents expected data, and compares the utility of each method.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from key analytical techniques for **4-Fluoroindolin-2-one**. Note that while 1H and ^{13}C NMR data are predicted based on established chemical shift principles, ^{19}F NMR, Mass Spectrometry, and HPLC data are based on common outcomes for similar fluorinated heterocyclic compounds.

Table 1: Comparison of Key Analytical Techniques

Analytical Method	Information Provided	Sample Requirements	Throughput	Key Advantage
NMR Spectroscopy	Detailed molecular structure, connectivity, and stereochemistry.	~5-10 mg dissolved in deuterated solvent.	Low to Medium	Unambiguous structure elucidation.
Mass Spectrometry	Molecular weight and elemental formula; structural information from fragmentation.	<1 mg, solid or solution.	High	High sensitivity and molecular weight determination.
HPLC	Purity assessment, quantification, and separation of mixtures.	~1 mg/mL solution.	High	Excellent for purity determination and preparative separation.
X-ray Crystallography	Absolute 3D molecular structure, bond lengths, and angles.	High-quality single crystal (>0.1 mm).	Low	Provides the definitive solid-state structure. [1]
FTIR Spectroscopy	Identification of functional groups present in the molecule.	~1-2 mg solid (for KBr pellet).	High	Quick and simple method for functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the precise molecular structure of **4-Fluoroindolin-2-one** by identifying the chemical environment of each hydrogen, carbon, and fluorine atom.

Experimental Protocols

- Sample Preparation: Dissolve approximately 10 mg of **4-Fluoroindolin-2-one** in 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). Transfer the solution to an NMR tube.
- 1H NMR Protocol:
 - Acquire a standard one-dimensional 1H NMR spectrum on a 400 MHz or higher spectrometer.
 - Set the spectral width to cover a range of 0-12 ppm.[2]
 - Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
 - Process the data with appropriate phasing and baseline correction.
- ^{13}C NMR Protocol:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover a range of 0-200 ppm.[3]
 - A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ^{13}C . [4]
- ^{19}F NMR Protocol:
 - Acquire a one-dimensional ^{19}F NMR spectrum. ^{19}F has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR.[5]
 - The chemical shift range is wide, but for organofluorine compounds, it is typically between -50 and -220 ppm.[5]
 - Proton decoupling can be used to simplify the spectrum, but the coupled spectrum provides valuable information about H-F couplings.[6]

Predicted Data and Interpretation

Table 2: Predicted 1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6)

Atom	Predicted ^1H Shift (ppm)	Multiplicity	Predicted ^{13}C Shift (ppm)	Notes
C2 (C=O)	-	-	~175	Carbonyl carbon, typically downfield.[7]
C3 (-CH ₂ -)	~3.5	s	~35	Aliphatic CH ₂ adjacent to carbonyl and aromatic ring.
C3a	-	-	~125	Quaternary carbon at ring junction.
C4 (-CF)	-	-	~158 (d, $^1\text{JCF} \approx 240$ Hz)	Carbon directly bonded to fluorine shows a large C-F coupling constant.
C5	~6.9	t	~115 (d, $^2\text{JCF} \approx 20$ Hz)	Aromatic CH with coupling to fluorine and adjacent protons.
C6	~7.2	m	~123 (d, $^3\text{JCF} \approx 8$ Hz)	Aromatic CH with coupling to adjacent protons and fluorine.
C7	~6.8	d	~110 (d, $^4\text{JCF} \approx 4$ Hz)	Aromatic CH with coupling to adjacent proton and fluorine.
C7a	-	-	~145	Quaternary carbon at ring

				junction, adjacent to NH.
N-H	~10.5	br s	-	Amide proton, chemical shift can be broad and solvent- dependent.

Note: Predicted values are based on standard chemical shift tables and data for analogous structures.[\[2\]](#)[\[3\]](#)[\[8\]](#) Actual values may vary. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.

¹⁹F NMR: A single resonance is expected. The chemical shift will be characteristic of an aryl fluoride. The signal will be split by the adjacent aromatic protons (H5), showing a doublet of doublets or a more complex multiplet.[\[6\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental formula of **4-Fluoroindolin-2-one** and to gain structural information from its fragmentation pattern.

Experimental Protocol

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is ideal. Electron ionization (EI) can also be used.[\[10\]](#)
- Sample Preparation: For ESI, dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol. For EI, a solid probe can be used.
- Data Acquisition:
 - Full Scan MS: Acquire a full scan spectrum to determine the mass of the molecular ion ([M+H]⁺ for ESI positive mode, or M⁺• for EI).
 - Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This helps in structural confirmation.[\[11\]](#)

Expected Data and Interpretation

- **Molecular Ion:** The expected exact mass for $[M+H]^+$ ($C_8H_7FNO^+$) is 152.0512. High-resolution mass spectrometry should confirm this value, verifying the elemental formula.
- **Fragmentation Pattern:** The fragmentation of indolinones is complex but often involves characteristic losses.[\[10\]](#)[\[12\]](#)[\[13\]](#)

Table 3: Predicted Mass Spectrometry Fragments (EI)

m/z (mass/charge)	Possible Fragment	Interpretation
151	$[C_8H_6FNO]^+\bullet$	Molecular Ion ($M^+\bullet$)
123	$[M - CO]^+\bullet$	Loss of a neutral carbon monoxide molecule from the lactam ring.
122	$[M - CHO]^+$	Loss of the formyl radical.
95	$[C_6H_4F]^+$	Fragment corresponding to the fluorophenyl radical cation.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of **4-Fluoroindolin-2-one** and to quantify it in the presence of impurities or in a complex matrix.

Experimental Protocol

This protocol is based on established methods for related indole compounds.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- **Chromatographic System:** An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size), and a gradient pump.
- **Mobile Phase:**
 - Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

- Solvent B: Acetonitrile.
- Gradient Elution: A typical gradient might be:
 - 0-2 min: 20% B
 - 2-15 min: Linear gradient from 20% to 80% B
 - 15-18 min: Hold at 80% B
 - 18-20 min: Return to 20% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
- Sample Preparation: Dissolve the sample in the mobile phase (e.g., 20:80 Acetonitrile:Water) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation

A pure sample of **4-Fluoroindolin-2-one** should yield a single, sharp, symmetrical peak at a specific retention time. The presence of other peaks indicates impurities. The peak area is proportional to the concentration, allowing for quantitative analysis against a standard curve. Compared to its non-fluorinated analog, **4-Fluoroindolin-2-one** is expected to have a slightly longer retention time on a reversed-phase column due to the increased lipophilicity imparted by the fluorine atom.

X-ray Crystallography

Objective: To determine the definitive, unambiguous three-dimensional structure of **4-Fluoroindolin-2-one** in the solid state.

Experimental Protocol

- Crystallization: This is often the most challenging step.^[1] A high-quality single crystal (typically >0.1 mm in all dimensions) must be grown.^{[18][19]} Common methods include:
 - Slow evaporation of a saturated solution.
 - Vapor diffusion (hanging or sitting drop).
 - Slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane, dichloromethane) should be screened.
- Data Collection:
 - Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.^{[1][19]}
 - The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam.
 - The instrument collects the diffraction pattern, measuring the angles and intensities of the diffracted X-rays.^[1]
- Structure Solution and Refinement:
 - The diffraction data is processed to solve the phase problem and generate an initial electron density map.
 - A molecular model is built into the electron density and refined computationally to best fit the experimental data.^[19]

Data Interpretation

The final output is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsion angles. It also reveals intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This technique provides the absolute structure of the compound, which is considered the "gold standard" for structural confirmation.^{[20][21]}

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the **4-Fluoroindolin-2-one** molecule.

Experimental Protocol

- Instrumentation: A standard FTIR spectrometer.
- Sample Preparation (KBr Pellet):
 - Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr).
 - Grind the mixture into a fine powder.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the pellet in the sample holder.
 - Acquire the spectrum, typically in the range of 4000 to 400 cm^{-1} .[\[22\]](#)

Expected Data and Interpretation

The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds and functional groups.

Table 4: Expected FTIR Absorption Bands

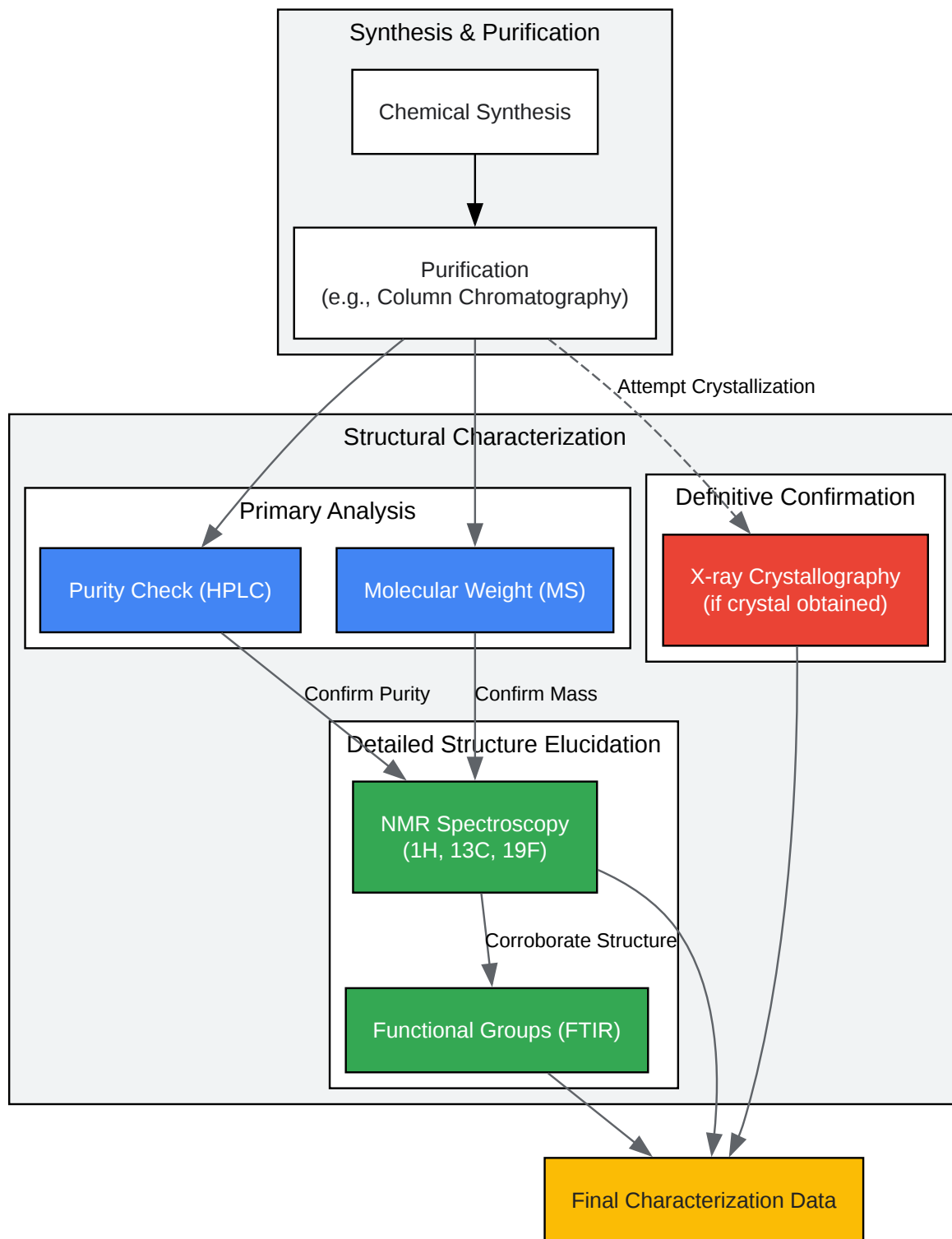
Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3200	N-H Stretch	Amide (lactam)
~3100-3000	C-H Stretch	Aromatic
~2900	C-H Stretch	Aliphatic (CH_2)
~1710	C=O Stretch	Amide (γ -lactam)
~1610, ~1480	C=C Stretch	Aromatic Ring
~1250-1000	C-F Stretch	Aryl-Fluoride

The region between 1500 and 400 cm^{-1} is known as the fingerprint region and is unique for every molecule, providing a molecular "fingerprint".[\[23\]](#)

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized small molecule like **4-Fluoroindolin-2-one**.



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Caption: Workflow for the analytical characterization of **4-Fluoroindolin-2-one**.

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